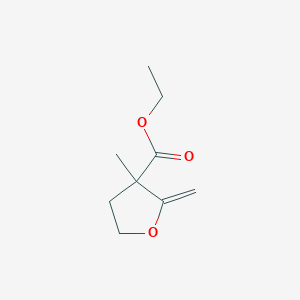

Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate

Description

Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate is a heterocyclic ester featuring a 1,3-dioxolane ring system substituted with a methyl group at position 3 and a methylidene (CH₂=) moiety at position 2. The ethyl ester group at position 3 enhances its solubility in organic solvents and influences its reactivity.

Properties

IUPAC Name |

ethyl 3-methyl-2-methylideneoxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-4-11-8(10)9(3)5-6-12-7(9)2/h2,4-6H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLHEBHOCQFYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCOC1=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-2-methylideneoxolane-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and formaldehyde.

Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base like sodium ethoxide or potassium tert-butoxide.

Procedure: Ethyl acetoacetate is reacted with formaldehyde in the presence of the base to form the intermediate compound. This intermediate undergoes cyclization to form the oxolane ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol or the methylidene group to a methyl group.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which ethyl 3-methyl-2-methylideneoxolane-3-carboxylate exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways include:

Nucleophilic Attack: The ester group can undergo nucleophilic attack, leading to the formation of new bonds and functional groups.

Electrophilic Addition: The methylidene group can participate in electrophilic addition reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related dioxolane derivatives:

| Compound Name | CAS | Molecular Formula | Key Structural Features | Functional Impact |

|---|---|---|---|---|

| Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate | - | C₈H₁₂O₄ | 1,3-Dioxolane ring, methylidene (C=CH₂), ethyl ester | Increased reactivity due to conjugated double bond |

| Ethyl 2-methyl-1,3-dioxolane-2-propionate | 941-43-5 | C₉H₁₆O₄ | 1,3-Dioxolane ring, methyl, propionate ester | Higher hydrophobicity from longer alkyl chain |

| Ethyl-2-methyl-1,3-dioxolane-2-acetate (METHYLDIOXOLANE) | 6413-10-1 | C₈H₁₄O₄ | 1,3-Dioxolane ring, methyl, acetate ester | Lower steric hindrance compared to propionate |

| 2-Methyl-2-ethyl-1,3-dioxolane | 126-39-6 | C₆H₁₂O₂ | 1,3-Dioxolane ring, methyl, ethyl substituents | Simpler structure; lacks ester functionality |

Crystallographic and Conformational Studies

- Ring Puckering: The 1,3-dioxolane ring in these compounds may adopt non-planar conformations. Computational methods like those described by Cremer and Pople can quantify puckering amplitudes, which influence physical properties such as melting points and solubility.

Data Gaps and Research Needs

Biological Activity

Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : The compound may act as a modulator of receptors involved in various signaling pathways, influencing physiological responses.

Biological Activity

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies indicate efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Cytotoxicity : In vitro studies have demonstrated varying levels of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Study 2: Cytotoxic Effects

In another study, the cytotoxic effects were evaluated on human cancer cell lines:

- The compound exhibited a dose-dependent reduction in cell viability, with IC₅₀ values ranging from 20 to 50 µM across different cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.